molecular formula C13H20N2O B159390 2-(4-Isobutylphenyl)propanohydrazide CAS No. 127222-69-9

2-(4-Isobutylphenyl)propanohydrazide

Cat. No.: B159390
CAS No.: 127222-69-9
M. Wt: 220.31 g/mol
InChI Key: JVDPFQDYGHWBBX-UHFFFAOYSA-N
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Description

2-(4-Isobutylphenyl)propanohydrazide is an organic compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol It is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID)

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Isobutylphenyl)propanohydrazide can be synthesized from ibuprofen ethyl ester through a reaction with hydrazine hydrate in ethanol. The reaction is typically carried out under reflux conditions for about 10 hours . The general procedure involves mixing the ethyl ester of ibuprofen with hydrazine hydrate in absolute ethanol and heating the mixture under reflux. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis from ibuprofen derivatives suggests that similar large-scale organic synthesis techniques could be employed. These methods would likely involve optimized reaction conditions, efficient purification processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isobutylphenyl)propanohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazides.

Scientific Research Applications

2-(4-Isobutylphenyl)propanohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly as a derivative of ibuprofen.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-Isobutylphenyl)propanohydrazide is not fully understood, but it is believed to involve interactions with molecular targets similar to those of ibuprofen. Ibuprofen works by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation and pain . It is likely that this compound exerts its effects through similar pathways, although further research is needed to confirm this.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: The parent compound from which 2-(4-Isobutylphenyl)propanohydrazide is derived.

    2-(4-Isobutylphenyl)propanoic acid: Another derivative of ibuprofen with similar chemical properties.

    2-(4-Isobutylphenyl)propanehydrazide: A closely related compound with slight structural differences.

Uniqueness

This compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(16)15-14/h4-7,9-10H,8,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDPFQDYGHWBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371520
Record name 2-(4-ISOBUTYLPHENYL)PROPANOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127222-69-9
Record name 2-(4-ISOBUTYLPHENYL)PROPANOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the typical structural conformation of 2-(4-Isobutylphenyl)propanohydrazide derivatives?

A: Research reveals that this compound derivatives commonly exhibit a trans configuration across the acyclic C=N bond within the hydrazide group. [, , , ] This configuration is often stabilized by an intramolecular O—H⋯N hydrogen bond, forming a six-membered ring motif (S(6)). Additionally, the two aromatic rings within the molecule, the formohydrazide unit and the 4-isobutylphenyl ring, tend to be non-coplanar, displaying a dihedral angle ranging from 70° to 90°. [, , , ]

Q2: How do substituents on the benzene ring of the benzylidene group affect the crystal packing of these compounds?

A: The introduction of different substituents on the benzylidene group significantly influences the intermolecular interactions and, consequently, the crystal packing of these compounds. For instance, in the unsubstituted derivative, intermolecular N—H⋯O and C—H⋯O hydrogen bonds connect molecules into chains, further stabilized by C—H⋯π interactions. [] Introducing a bromine atom in the para position leads to the formation of similar chains, but with additional C—H⋯N hydrogen bonds observed. [] Interestingly, the presence of a bromine atom in the meta position, along with a hydroxyl group in the ortho position, results in three independent molecules in the asymmetric unit, showcasing the impact of substituent position on molecular packing. []

Q3: Have any studies explored the potential applications of this compound derivatives?

A: While the provided research primarily focuses on the structural characterization of this compound derivatives, their structural similarity to ibuprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), suggests potential applications in medicinal chemistry. [, , , ] Further research exploring their biological activity and pharmacological properties could provide valuable insights into their potential therapeutic uses.

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